
PLX-4720-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PLX-4720-d7 is a deuterium-labeled derivative of PLX-4720, a potent and selective inhibitor of the B-RafV600E kinase. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to the incorporation of stable heavy isotopes like deuterium .
科学研究应用
PLX-4720-d7 is widely used in scientific research for various applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic profiles of drugs.
Biology: Employed in cell-based assays to study the effects of B-RafV600E inhibition on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers with B-RafV600E mutations.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the B-RafV600E kinase
作用机制
Target of Action
PLX-4720-d7 is a deuterium-labeled version of PLX-4720 . The primary target of this compound is B-RafV600E , a mutant form of the protein kinase B-Raf . This mutation is frequently found in various types of cancers, making B-RafV600E an important target for cancer therapies .
Mode of Action
This compound acts as a potent and selective inhibitor of B-RafV600E . It binds to the ATP-binding site of the kinase, thereby inhibiting its activity . The IC50 value of this compound for B-RafV600E is 13 nM, indicating its high potency . It is equally potent to c-Raf-1 (Y340D and Y341D mutations), and shows 10-fold selectivity for B-RafV600E over wild-type B-Raf .
Biochemical Pathways
The inhibition of B-RafV600E by this compound affects the MAPK/ERK signaling pathway . This pathway is involved in regulating various cellular processes, including proliferation, differentiation, and survival . By inhibiting B-RafV600E, this compound can reduce ERK phosphorylation in B-RafV600E-positive tumor cells, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It’s known that the deuterium labeling in drug molecules can potentially affect their pharmacokinetic and metabolic profiles
Result of Action
In B-RafV600E-positive tumor cells, this compound effectively inhibits ERK phosphorylation, inducing cell cycle arrest and apoptosis . In a B-RafV600E-positive tumor xenograft model, PLX-4720 significantly delays tumor growth and causes tumor regression, without apparent toxicity .
生化分析
Biochemical Properties
PLX-4720-d7 plays a crucial role in biochemical reactions by selectively inhibiting the B-RafV600E kinase. This inhibition is achieved with an IC50 value of 13 nM, making it highly effective. This compound interacts with several enzymes and proteins, including c-Raf-1 (Y340D and Y341D mutations), with equal potency. The compound exhibits a 10-fold selectivity for B-RafV600E over wild-type B-Raf . These interactions are essential for its function in inhibiting the MAPK/ERK signaling pathway, which is critical for cell proliferation and survival.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In B-RafV600E-positive melanoma cells, this compound effectively inhibits ERK phosphorylation, leading to cell cycle arrest and apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it downregulates the pERK/MEK and c-JUN signaling pathways, which are vital for cell proliferation and survival . Additionally, this compound has been shown to increase apoptosis in cancer cells, further highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the B-RafV600E kinase. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . This compound binds to the ATP-binding site of the B-RafV600E kinase, preventing its activation and subsequent phosphorylation of downstream targets . This binding interaction leads to the inhibition of ERK phosphorylation, resulting in cell cycle arrest and apoptosis in B-RafV600E-positive cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and retains its inhibitory activity over extended periods . Long-term studies have shown that this compound can induce sustained inhibition of ERK phosphorylation and prolonged cell cycle arrest in B-RafV600E-positive cells . Resistance to this compound can develop over time, necessitating combination therapies to maintain its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis in B-RafV600E-positive tumors . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the B-RafV600E kinase. The compound’s deuterium labeling affects its pharmacokinetic and metabolic profiles, enhancing its stability and reducing its rate of degradation . This compound also influences metabolic flux and metabolite levels by inhibiting the MAPK/ERK signaling pathway, which is critical for cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . This compound accumulates in B-RafV600E-positive cells, where it exerts its inhibitory effects on the MAPK/ERK signaling pathway . This selective accumulation enhances its therapeutic efficacy while minimizing off-target effects.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with the B-RafV600E kinase . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . This localization is crucial for its function in inhibiting the MAPK/ERK signaling pathway and inducing cell cycle arrest and apoptosis in B-RafV600E-positive cells .
准备方法
Synthetic Routes and Reaction Conditions
PLX-4720-d7 is synthesized by incorporating deuterium into the PLX-4720 moleculeThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. The use of automated systems and reactors ensures consistent quality and scalability .
化学反应分析
Types of Reactions
PLX-4720-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxygenated derivatives, while reduction may yield deuterated analogs .
相似化合物的比较
Similar Compounds
PLX-4720: The non-deuterated form of PLX-4720-d7, also a selective inhibitor of B-RafV600E.
Vemurafenib (PLX4032): A structurally similar compound with potent anti-melanoma activity.
Dabrafenib: Another B-Raf inhibitor used in the treatment of melanoma.
Uniqueness
This compound is unique due to the incorporation of deuterium, which enhances its stability and alters its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research .
属性
CAS 编号 |
1304096-50-1 |
|---|---|
分子式 |
C17H14ClF2N3O3S |
分子量 |
420.867 |
IUPAC 名称 |
N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide |
InChI |
InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)/i1D3,2D2,5D2 |
InChI 键 |
YZDJQTHVDDOVHR-KSWAKBPNSA-N |
SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=NC=C(C=C23)Cl)F |
同义词 |
N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-(propane-d7)sulfonamide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


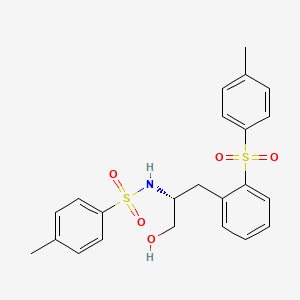
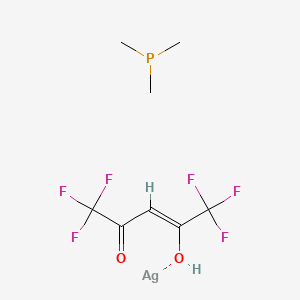
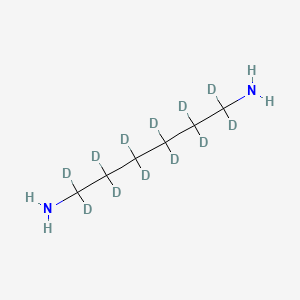
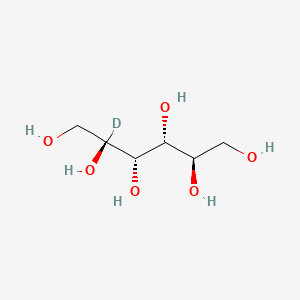
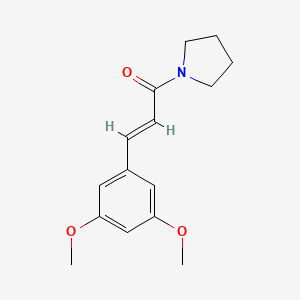

![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
